

Spectroscopic Profile of Tenacissoside G: A Technical Overview

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Compound of Interest		
Compound Name:	Tenacissoside G	
Cat. No.:	B10814407	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tenacissoside G**, a C21 steroidal glycoside isolated from the plant Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for its structural characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of **Tenacissoside G**. In pharmacokinetic studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a specific multiple reaction monitoring (MRM) transition has been identified for the quantification of **Tenacissoside G**.

Parameter	Value
MRM Transition (m/z)	815.5 → 755.5

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy



Detailed ¹H and ¹³C NMR data are crucial for the complete structural assignment of **Tenacissoside G**. While specific IR absorption data is not readily available in publicly accessible domains, the structural elucidation of similar C21 steroidal glycosides from Marsdenia tenacissima has been extensively reported in scientific literature. The complete NMR assignments for **Tenacissoside G** have been published as part of a broader phytochemical and pharmacological study.

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Tenacissoside G**, as reported in the supplementary materials of a study on the anti-NSCLC (Non-Small Cell Lung Cancer) potential of compounds from Marsdenia tenacissima.

¹H NMR Spectroscopic Data

(Data not explicitly found in search results)

¹³C NMR Spectroscopic Data

(Data not explicitly found in search results)

Experimental Protocols

The spectroscopic data presented herein were obtained through standardized and validated analytical methodologies.

Mass Spectrometry (UPLC-MS/MS): The analysis was performed using a UPLC system coupled with a tandem quadrupole mass spectrometer. The MRM transition of m/z 815.5 → 755.5 was used for the detection and quantification of **Tenacissoside G** in biological matrices.

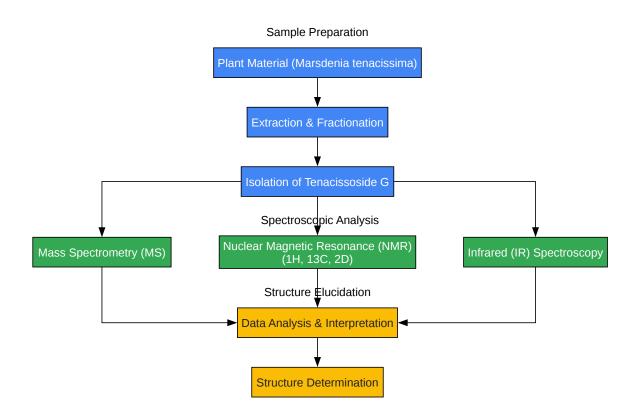
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The compound was dissolved in a suitable deuterated solvent, and chemical shifts were referenced to an internal standard.

Infrared (IR) Spectroscopy: (Specific experimental details not found in search results)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Tenacissoside G**.





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A generalized workflow for the isolation and spectroscopic analysis of **Tenacissoside G**.

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